6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide
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Overview
Description
6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenoxy group and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloro-4-methylpyridine and 4-chlorophenol.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with the pyridine derivative in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is investigated for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with pathways related to cell division, leading to its potential use as an anticancer agent. In plants, it may inhibit photosynthesis or other essential metabolic processes, making it effective as a herbicide.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-fluorophenoxy)-4-methylpyridine-3-carboxamide: Similar structure with a fluorine atom instead of chlorine, potentially offering different biological activities.
6-Chloro-2-(4-methylphenoxy)-4-methylpyridine-3-carboxamide: Similar structure with a methyl group instead of chlorine, affecting its chemical reactivity and applications.
Uniqueness
6-Chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorophenoxy and carboxamide groups make it a versatile compound for various applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenoxy)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-6-10(15)17-13(11(7)12(16)18)19-9-4-2-8(14)3-5-9/h2-6H,1H3,(H2,16,18) |
InChI Key |
FKGSQKHOISCTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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